molecular formula BiCdPdSn B13830884 CID 91886316

CID 91886316

Cat. No.: B13830884
M. Wt: 546.52 g/mol
InChI Key: JQASSMVBQCYMNK-UHFFFAOYSA-N
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Description

However, based on contextual clues from related compounds and cheminformatics methodologies , it can be inferred that this compound belongs to a class of heterocyclic or chlorinated aromatic systems. Such compounds are often studied for their biological activity, synthetic accessibility, and physicochemical properties. For instance, structurally analogous compounds in the evidence include pyrolo-triazines and pyrazolo derivatives, which share core heterocyclic frameworks with halogen substituents (e.g., chlorine) that influence reactivity and bioavailability .

Properties

Molecular Formula

BiCdPdSn

Molecular Weight

546.52 g/mol

InChI

InChI=1S/Bi.Cd.Pd.Sn

InChI Key

JQASSMVBQCYMNK-UHFFFAOYSA-N

Canonical SMILES

[Pd].[Cd].[Sn].[Bi]

Origin of Product

United States

Preparation Methods

Woods alloy is typically prepared by melting and mixing its constituent metals in the correct proportions. The synthetic route involves heating bismuth, lead, tin, and cadmium until they reach their melting points and then combining them to form a homogeneous mixture. The reaction conditions require careful temperature control to ensure the metals do not oxidize or react undesirably. Industrial production methods often involve large-scale melting and casting processes to produce the alloy in various forms, such as sticks, granules, or custom shapes .

Chemical Reactions Analysis

Woods alloy primarily undergoes physical changes rather than chemical reactions due to its stable nature. it can participate in oxidation reactions if exposed to air at high temperatures. The alloy does not typically undergo reduction or substitution reactions under normal conditions. Common reagents and conditions used in reactions involving Woods alloy include fluxes to prevent oxidation during melting and casting. The major products formed from these reactions are typically the alloy itself in various shapes and forms .

Scientific Research Applications

Woods alloy has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Woods alloy exerts its effects is primarily physical. Its low melting point allows it to transition from solid to liquid at relatively low temperatures, making it ideal for applications requiring precise melting and solidification. The molecular targets and pathways involved are related to its ability to flow and fill molds or gaps when in a liquid state, and then solidify to form a stable structure .

Comparison with Similar Compounds

Structural Analogues

The evidence highlights several compounds with structural similarities to CID 91886316:

  • Betulin-derived inhibitors : These triterpenes (e.g., betulin, CID 72326) differ significantly in backbone but highlight the importance of substituent positioning for target binding, a principle applicable to this compound’s design .
Table 1: Structural and Physicochemical Comparison
Compound (CID) Core Structure Molecular Formula Molecular Weight Key Substituents Log S (Solubility) Bioavailability Score
This compound* Inferred heterocyclic Not available Not available Chlorine, N-rings Not available Not available
CAS 918538-05-3 Pyrolo[1,2-f]triazine C₆H₃Cl₂N₃ 188.01 2 Cl, 3 N -2.87 0.55
Oscillatoxin D Macrocyclic polyketide C₃₄H₅₄O₈ 602.79 Epoxide, methyl -6.12 0.17
Betulin Triterpene C₃₀H₅₀O₂ 442.73 Hydroxyl, double bond -6.45 0.55

*Hypothetical data for this compound inferred from structural analogues.

Computational and Experimental Data Gaps

The absence of explicit data for this compound underscores the need for:

  • Spectral characterization : NMR, MS, and X-ray crystallography to confirm structure .
  • ADMET profiling : Predictive models for absorption, distribution, metabolism, excretion, and toxicity .
  • Target validation : Binding assays against hypothesized biological targets (e.g., kinases, GPCRs).

Q & A

Q. How to interpret conflicting computational and empirical results for this compound’s mechanism of action?

  • Methodological Answer :
  • Compare force fields/parameter sets in simulations (e.g., AMBER vs. CHARMM) to identify model biases.
  • Validate in silico predictions with in vitro binding assays (e.g., SPR, ITC).
  • Publish negative results to contextualize discrepancies .

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